molecular formula C20H19F2N3O3S B2859677 8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189461-16-2

8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2859677
CAS No.: 1189461-16-2
M. Wt: 419.45
InChI Key: CIXTXNJCQOEIOL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core fused with a piperazine-like ring. Its structure includes a 3,4-difluorobenzenesulfonyl group at position 8 and a 3-methylphenyl substituent at position 2. The difluorinated sulfonyl moiety enhances metabolic stability and electronic properties, while the methylphenyl group contributes to hydrophobic interactions. Such derivatives are frequently explored for GPCR modulation, antitumor activity, and enzyme inhibition .

Properties

IUPAC Name

8-(3,4-difluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)15-5-6-16(21)17(22)12-15/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXTXNJCQOEIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step may involve the reaction of the intermediate with a sulfonyl chloride derivative.

    Incorporation of the fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a large scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity, while the sulfonyl group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound ID / Name Molecular Formula Molecular Weight Substituents (Position 3 and 8) Key Features Reference
Target Compound Not Provided Not Provided 3-(3-methylphenyl), 8-(3,4-difluorobenzenesulfonyl) Difluoro-sulfonyl enhances stability N/A
3-(3,4-Dimethylphenyl)-8-[(3-methylphenyl)methyl] (G610-0435) C23H27N3O 361.49 3-(3,4-dimethylphenyl), 8-(3-methylbenzyl) Increased hydrophobicity
3-(4-tert-Butylphenyl)-8-(2-chlorobenzoyl) (E697-0108) C24H26ClN3O2 423.94 3-(4-tert-butylphenyl), 8-(2-chlorobenzoyl) Bulky tert-butyl; chloro for halogen bonding
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl) (CAS 1190002-40-4) C21H22ClN3O4S 447.93 3-(4-methoxyphenyl), 8-(chloro-methylsulfonyl) Methoxy improves solubility
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (GF33508) C14H17N3O 243.31 3-(4-methylphenyl), no sulfonyl group Simplified structure; lower molecular weight
Simufilam (1-Benzyl-8-methyl) C15H21N3O 259.35 8-methyl, 1-benzyl Binds filamin A; clinical relevance

Key Observations :

  • Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl-containing analogs (e.g., G610-0435, E697-0108) exhibit higher molecular weights (361–447 Da) compared to non-sulfonyl derivatives like GF33508 (243 Da).
  • Substituent Effects :
    • Fluorine vs. Chlorine : The target compound’s 3,4-difluoro group may offer better electronic effects and reduced steric hindrance than chloro substituents (e.g., E697-0108) .
    • Methoxy vs. Methyl : The 4-methoxyphenyl group in CAS 1190002-40-4 improves aqueous solubility compared to the 3-methylphenyl in the target compound .

Biological Activity

The compound 8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one , also known by its CAS number 1189461-16-2 , is a novel spirocyclic compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F2N3O3SC_{20}H_{19}F_{2}N_{3}O_{3}S. Its structure features a unique spiro framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H19F2N3O3S
Molecular Weight397.44 g/mol
CAS Number1189461-16-2
IUPAC Name8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Antiviral Activity

Recent studies have indicated that compounds similar to 8-(3,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit significant antiviral properties. For instance, aryl sulfonamides have been shown to inhibit the entry and replication of various influenza viruses, including H1N1 and H5N1 strains . This suggests that the compound may possess similar mechanisms that warrant further investigation.

The proposed mechanism of action for compounds in this class often involves the inhibition of viral proteins essential for replication and entry into host cells. Specifically, the sulfonamide moiety may interact with key viral enzymes or structural proteins, thereby disrupting their function.

Study 1: Antiviral Screening

In a recent screening of antiviral agents against influenza viruses, derivatives containing sulfonamide groups were identified as potent inhibitors. The study highlighted their ability to block viral replication effectively . Although specific data on the compound is limited, its structural similarity suggests potential efficacy.

Study 2: Pharmacological Profiling

Pharmacological profiling of related compounds has demonstrated various degrees of biological activity across different assays. For example, compounds with similar spirocyclic structures have been evaluated for their cytotoxicity and selectivity against cancer cell lines. Results indicated promising therapeutic indices .

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